3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by the presence of both a nitrophenyl and a thiophene moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and electronic properties.
This compound can be synthesized through various chemical methods, which typically involve the cyclization of appropriate precursors. The synthesis often requires specific reagents and conditions to achieve the desired product.
3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is classified as an oxadiazole derivative. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and are known for their diverse biological activities.
The synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can be achieved through several methods:
The choice of reaction conditions, such as temperature and solvent, plays a crucial role in determining the yield and purity of the synthesized compound. Advanced purification techniques such as column chromatography are often employed to isolate the final product.
The molecular formula is , with a molecular weight of approximately 240.26 g/mol. The compound exhibits distinct spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole varies based on its application:
Studies have shown that derivatives of oxadiazoles exhibit significant biological activity against various pathogens and cancer cell lines, making them valuable in drug discovery .
Key chemical properties include:
Relevant data from spectral analysis supports these properties and assists in characterizing the compound during synthesis .
3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several promising applications:
The 1,2,4-oxadiazole ring represents a privileged five-membered heterocyclic scaffold in medicinal chemistry, distinguished by its unique arrangement of two nitrogen atoms and one oxygen atom. Unlike its isomer 1,3,4-oxadiazole, which exhibits significant aromaticity (λmax = 276 nm for 2,5-diphenyl derivative), 1,2,4-oxadiazole demonstrates limited aromatic character (λmax = 245 nm for 3,5-diphenyl analogue), behaving more like a conjugated diene system [1] [3]. This electronic configuration creates a highly electron-deficient core with a dipole moment of approximately 3.9 D, enhancing its capacity for π-π stacking and charge-transfer interactions with biological targets [6] [8].
Functionally, the 1,2,4-oxadiazole ring serves as a bioisostere for ester and amide functionalities, offering superior metabolic stability while preserving spatial geometry. This bioisosteric replacement proves valuable when parent carbonyl groups exhibit hydrolytic instability, as evidenced by its incorporation into FDA-approved drugs like Ataluren for Duchenne muscular dystrophy and the anxiolytic Fasiplon [1] [7]. The ring's nitrogen atoms facilitate hydrogen bonding with biological receptors, while C(3) and C(5) positions allow rational structural diversification. X-ray crystallographic analyses of derivatives like 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole reveal bond lengths of approximately 1.32 Å for N–O and 1.28 Å for C=N bonds, confirming significant conjugation within the heterocycle [6] [8].
Table 1: Comparative Analysis of Oxadiazole Isomers
Isomer | Aromaticity (λmax for disubstituted derivatives) | Key Functional Attributes | Primary Applications |
---|---|---|---|
1,2,4-Oxadiazole | 245 nm (3,5-diphenyl) | Bioisostere for esters/amides; moderate dipole moment (~3.9 D) | Drug discovery, liquid crystals, HEDMs |
1,3,4-Oxadiazole | 276 nm (2,5-diphenyl) | High electron affinity; strong fluorescence | Electroluminescent materials, corrosion inhibitors |
1,2,5-Oxadiazole | Intermediate | Thermal stability; nitro derivatives explosive | High Energy Density Materials (HEDMs) |
1,2,3-Oxadiazole | Unstable (tautomerizes to diazoketone) | Highly reactive | Limited pharmaceutical applications |
The strategic incorporation of 3-nitrophenyl at C(3) and thiophen-2-yl at C(5) positions in 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole creates a push-pull electronic architecture that amplifies the compound's bioreactive potential. The 3-nitrophenyl group functions as a potent electron-withdrawing moiety, with the nitro group (-NO2) exhibiting a Hammett constant (σm) of +0.71, significantly enhancing the heterocycle's electron deficiency [5] [8]. This polarization facilitates interactions with electron-rich regions of biological targets, particularly enzymes with nucleophilic residues in active sites. The meta-position of the nitro group minimizes steric hindrance while maintaining electronic effects, as evidenced in dengue virus NS5 polymerase inhibitors where meta-substituted derivatives showed IC50 values of 2.2 μM compared to 9.1 μM for para-analogues [5].
Complementarily, the thiophen-2-yl group at C(5) provides an electron-rich heteroaromatic system that enhances π-conjugation and lipophilicity (predicted logP ≈ 2.8). Thiophene's polarizability (molar refractivity = 29.49 cm3/mol) facilitates dispersion forces with hydrophobic protein pockets, while its sulfur atom offers weak hydrogen-bonding capacity [5] [9]. Molecular modeling indicates the thiophene ring adopts a dihedral angle of approximately 15-30° relative to the oxadiazole plane, optimizing orbital overlap for extended conjugation. This dual functionality manifests in improved cellular permeability, as demonstrated in antiproliferative oxadiazole derivatives where thiophene-containing analogues exhibited 3-fold enhanced uptake in Dalton's lymphoma cells compared to phenyl-substituted counterparts [6].
Table 2: Electronic and Steric Properties of Key Substituents
Substituent | Hammett Constant (σ) | π Contribution (Lipophilicity) | Biological Interactions Facilitated |
---|---|---|---|
3-Nitrophenyl | σm = +0.71 | π = +1.76 | Electrostatic binding with cationic residues; charge-transfer complexes |
Thiophen-2-yl | σp = -0.09 | π = +0.61 | Hydrophobic pocket binding; π-π stacking with aromatic amino acids |
4-Nitrophenyl | σp = +0.78 | π = +1.85 | Enhanced electron withdrawal but steric interference |
Phenyl | σp = 0 | π = +0.52 | Baseline hydrophobic interactions |
The medicinal exploitation of 1,2,4-oxadiazoles began in the 1940s, culminating in the 1960s with Oxolamine—a first-in-class antitussive agent featuring an unsubstituted 1,2,4-oxadiazole core [1] [8]. This pioneering application validated the heterocycle's biological compatibility and inspired systematic exploration of its pharmacological potential. The discovery of naturally occurring 1,2,4-oxadiazoles, phidianidines A and B from the sea slug Phidiana militaris in 2011, revealed potent cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and affinity for CNS targets like μ-opioid receptors, highlighting the scaffold's privileged status in evolutionary biochemistry [1] [3].
Contemporary drug development leverages the scaffold's synthetic versatility and target adaptability. Prenoxdiazine (cough suppressant) and Butalamine (vasodilator) exemplify early-stage clinical successes, while Ataluren (PTC124®) represents the most therapeutically advanced 1,2,4-oxadiazole derivative, approved for nonsense mutation Duchenne muscular dystrophy. Ataluren's mechanism involves ribosomal readthrough of premature stop codons, demonstrating the scaffold's capacity for macromolecular interactions [1] [7]. In antiviral research, 3-aryl-5-(thiophen-2-yl)-1,2,4-oxadiazoles emerged as potent dengue virus NS5 polymerase inhibitors, with optimized derivatives exhibiting EC50 values of 0.04–3.2 μM across DENV1-4 serotypes. These compounds inhibit RNA-dependent RNA polymerase (RdRp) activity by disrupting nucleotide binding, leveraging the electron-deficient oxadiazole core for charge complementarity with the enzyme's active site [5].
Table 3: Evolution of Key 1,2,4-Oxadiazole-Based Bioactive Compounds
Compound (Year) | Substituents | Therapeutic Application | Development Status |
---|---|---|---|
Oxolamine (1960s) | 3-(Diethylaminoethoxy)phenyl at C3; phenyl at C5 | Antitussive | Marketed (historical) |
Ataluren (2000s) | 3-(4-Nitrobenzoic acid); 5-(Fluorophenyl) | Duchenne muscular dystrophy | FDA-approved |
Phidianidine B (2011) | Indole-fused oxadiazole | Cytotoxic/chemokine receptor agonist | Preclinical (natural product) |
DENV RdRp Inhibitors (2015) | 3-(3-Nitrophenyl); 5-[(E)-2-(thiophen-2-yl)ethenyl] | Antiviral (dengue) | Lead optimization |
2-Btno (2023) | 2-(Benzylthio); 5-(4-nitrophenyl) | Antiproliferative (Dalton's lymphoma) | Preclinical |
The scaffold continues to evolve through rational molecular hybridization, as demonstrated in recent antiproliferative agents like 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (2-Btno), which induces mitochondrial-mediated apoptosis in lymphoma cells via ROS generation. Synthetic innovations—particularly microwave-assisted cyclization and T3P®-catalyzed amidoxime activation—have enabled efficient libraries of 3,5-disubstituted derivatives, accelerating structure-activity relationship studies [6] [8]. The CAS-registered compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (218144-79-7) exemplifies this trajectory, representing a synthetically accessible chemotype with dual potential in antiviral and oncological applications [2] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7